molecular formula C12H11N3OS B14460398 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 72675-27-5

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B14460398
CAS No.: 72675-27-5
M. Wt: 245.30 g/mol
InChI Key: UFOCCRRMTZTMNZ-UHFFFAOYSA-N
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Description

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that features a unique fusion of a thiochromene and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiochromene derivative with a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or thiols .

Scientific Research Applications

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine is unique due to its specific fusion of thiochromene and pyrimidine rings, which imparts distinct chemical and biological properties. Its methoxy group also contributes to its unique reactivity and potential biological activities .

Properties

CAS No.

72675-27-5

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C12H11N3OS/c1-16-11-8-6-17-9-5-3-2-4-7(9)10(8)14-12(13)15-11/h2-5H,6H2,1H3,(H2,13,14,15)

InChI Key

UFOCCRRMTZTMNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1CSC3=CC=CC=C32)N

Origin of Product

United States

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